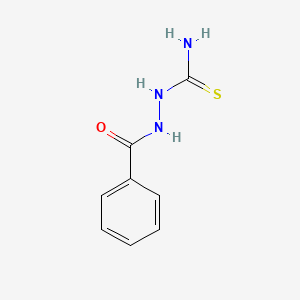

2-Benzoylhydrazinecarbothioamide

Description

Contextualization of Thiosemicarbazone Derivatives in Chemical Science

Thiosemicarbazones are a class of compounds characterized by the presence of a C=N-N-C(=S) backbone. They are typically synthesized through the condensation reaction of a thiosemicarbazide (B42300) with an aldehyde or a ketone. researchgate.net This class of molecules has garnered substantial attention from the scientific community due to their diverse biological activities and their capacity to act as versatile ligands for metal ions. nih.gov

The functional group R1R2C=NNHC(=S)NHR3 defines thiosemicarbazones, and their chemical properties can be finely tuned by varying the substituents (R1, R2, and R3). This structural flexibility allows for the synthesis of a vast library of derivatives with a wide spectrum of applications. researchgate.net Research has extensively documented their potential as antibacterial, antifungal, antiviral, and anticancer agents. researchgate.netbeilstein-journals.org The biological efficacy of thiosemicarbazones is often attributed to their ability to chelate metal ions that are essential for various enzymatic processes in cells. researchgate.net For instance, some thiosemicarbazone derivatives have shown the ability to bind iron within tumor cells, which require higher concentrations of this metal for their rapid growth compared to normal cells. rsc.org

Significance of Hydrazinecarbothioamides as Chemical Intermediates and Building Blocks

Hydrazinecarbothioamides, also known as thiosemicarbazides, are the foundational components for synthesizing thiosemicarbazones. rsc.org The parent compound, thiosemicarbazide (H2NNHC(=S)NH2), and its substituted derivatives are highly valuable as intermediates and building blocks in organic synthesis. researchgate.netreddit.com Their utility stems from the presence of multiple reactive sites, which allows them to participate in a variety of chemical transformations.

They are particularly crucial in the construction of diverse heterocyclic systems. reddit.com For example, hydrazinecarbothioamides are key precursors in the synthesis of 1,2,4-triazoles and 1,3,4-thiadiazoles, which are heterocyclic scaffolds frequently found in pharmacologically active compounds. researchgate.netresearchgate.net The reaction of hydrazinecarbothioamides with various electrophiles can lead to the formation of these stable five-membered rings. This synthetic versatility makes hydrazinecarbothioamides indispensable tools for medicinal chemists in the development of new therapeutic agents. reddit.com

Overview of Research Trajectories for 2-Benzoylhydrazinecarbothioamide and its Analogues

This compound, also identified by synonyms such as N-benzamidothiourea and 1-benzoylthiosemicarbazide, is a specific derivative where a benzoyl group is attached to the hydrazine (B178648) nitrogen. nih.gov Its synthesis is a key step in creating a range of more complex molecules. A primary synthetic route involves the reaction of benzoyl isothiocyanate with hydrazine. researchgate.netreddit.com Another established method is the direct benzoylation of thiosemicarbazide using benzoyl chloride, typically in the presence of a base like pyridine. researchgate.net

Research on this compound and its analogues primarily focuses on synthesizing new derivatives and evaluating their biological potential. For example, by reacting the parent compound with various aldehydes, a series of (E)-2-benzylidenehydrazinecarbothioamide derivatives have been synthesized and shown to possess significant antimicrobial activities. researchgate.net

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| IUPAC Name | benzamidothiourea | PubChem |

| Molecular Formula | C8H9N3OS | PubChem |

| Molecular Weight | 195.24 g/mol | PubChem |

| CAS Number | 5351-66-6 | PubChem |

| Appearance | Solid | General Knowledge |

| Hydrogen Bond Donor Count | 3 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 1 | PubChem |

Note: This table contains computed properties from chemical databases.

Structure

3D Structure

Properties

IUPAC Name |

benzamidothiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3OS/c9-8(13)11-10-7(12)6-4-2-1-3-5-6/h1-5H,(H,10,12)(H3,9,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWKWAVBMKKZMHE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80968250 | |

| Record name | 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5351-66-6 | |

| Record name | Benzoic acid, 2-(aminothioxomethyl)hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5351-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Semicarbazide, 1-benzoyl-3-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005351666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5351-66-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=701 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-[Hydroxy(phenyl)methylidene]hydrazine-1-carboximidothioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80968250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(aminothioxomethyl)benzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.934 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies for Chemical Derivatization

Established Synthetic Pathways for 2-Benzoylhydrazinecarbothioamide Synthesis

The classical approaches to synthesizing this compound and its analogs primarily involve condensation reactions. These methods are well-documented and rely on the reactivity of hydrazine (B178648) and thiocarbonyl functionalities.

A primary and widely used method for the synthesis of N,N'-disubstituted thiourea (B124793) derivatives, including this compound, is the reaction between a carboxylic acid hydrazide and an isothiocyanate. researchgate.net In this specific synthesis, benzoylhydrazide is treated with an appropriate isothiocyanate. For the parent compound, this compound, the reaction involves the addition of ammonium (B1175870) thiocyanate (B1210189) or a similar reagent that generates isothiocyanic acid in situ, which then reacts with the benzoylhydrazide.

The general mechanism involves the nucleophilic attack of the terminal nitrogen atom of the hydrazide onto the electrophilic carbon atom of the isothiocyanate group. This is a versatile reaction, and by selecting different substituted benzoylhydrazides and isothiocyanates, a diverse library of derivative compounds can be produced. The reaction is typically carried out by refluxing the equimolar amounts of the reactants in a suitable solvent, such as ethanol (B145695). researchgate.net

An alternative established route involves the acylation of thiosemicarbazide (B42300) with either a carboxylic acid or a more reactive carboxylic acid derivative, such as an acid chloride. researchgate.net When using benzoic acid, a coupling agent or activation is often necessary to facilitate the amide bond formation, as the direct reaction can be inefficient. researchgate.net

A more straightforward and common approach utilizes benzoyl chloride. The reaction of benzoyl chloride with thiosemicarbazide readily forms this compound. This reaction is typically performed in a suitable solvent at room temperature or with gentle heating. The greater electrophilicity of the acid chloride's carbonyl carbon makes it highly susceptible to nucleophilic attack by the unsubstituted terminal nitrogen of the thiosemicarbazide. An acid scavenger, such as a tertiary amine, may be used to neutralize the hydrochloric acid byproduct.

Advanced Synthetic Techniques and Optimization

Modern synthetic chemistry aims to improve upon traditional methods by enhancing yield, reducing reaction times, and employing more environmentally benign conditions.

The use of phase-transfer catalysis (PTC) has been reported for the synthesis of related thiocarbohydrazide (B147625) derivatives. umich.edu This technique is particularly useful when dealing with reactants that have different solubilities. In the context of synthesizing this compound or its derivatives, a two-phase system could involve an aqueous phase containing a salt of thiocyanic acid and an organic phase containing the benzoylhydrazide. A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the thiocyanate anion from the aqueous phase to the organic phase, where it can react with the hydrazide. This method can enhance reaction rates and simplify product work-up.

The shift from conventional heating (reflux) to non-conventional energy sources like microwave irradiation represents a significant advancement in synthetic chemistry. nih.gov Microwave-assisted synthesis has been shown to dramatically improve the efficiency of reactions for preparing thiourea derivatives and other heterocyclic compounds. ukm.mynih.gov

The primary advantages of microwave irradiation include a significant reduction in reaction time, often from hours to mere minutes, and a notable increase in product yields. ukm.myresearchgate.netresearchgate.net This rate enhancement is attributed to the efficient and uniform heating of the reaction mixture, which can lead to higher temperatures being reached more quickly than with conventional heating. fip.org In many cases, microwave-assisted syntheses can also be performed under solvent-free conditions, which aligns with the principles of green chemistry. mdpi.com

Table 1: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiourea/Thiazole Derivatives

| Parameter | Conventional Heating (Reflux) | Microwave Irradiation | Reference(s) |

|---|---|---|---|

| Reaction Time | Hours (e.g., 6-24 hours) | Minutes (e.g., 5-15 minutes) | ukm.my, researchgate.net |

| Product Yield | Moderate to Good (e.g., 31-82%) | Good to Excellent (e.g., 73-98%) | ukm.my, researchgate.net, mdpi.org |

| Energy Efficiency | Lower | Higher | ukm.my |

| Solvent Use | Often requires bulk solvent | Can often be done solvent-free | mdpi.com |

| Side Reactions | More prevalent due to prolonged heating | Often reduced, leading to cleaner products | fip.org |

Chemical Transformations and Heterocyclic Annulation

This compound is a valuable precursor for synthesizing a wide array of heterocyclic systems due to the presence of multiple reactive sites. umich.edu The molecule's backbone is perfectly suited for intramolecular cyclization reactions, often triggered by reaction with bifunctional reagents.

Common transformations involve the cyclization of the thiosemicarbazide moiety to form five- or six-membered rings. For example:

1,3,4-Thiadiazoles: Reaction with acids or acid anhydrides under dehydrating conditions can lead to the formation of 2-amino-1,3,4-thiadiazole (B1665364) derivatives. researchgate.netchemmethod.com For instance, treatment with a strong acid like sulfuric acid or an agent like polyphosphate ester can induce cyclization. researchgate.net

1,2,4-Triazoles: Oxidative cyclization or reaction with reagents that can incorporate a one-carbon unit can lead to 1,2,4-triazole-3-thione derivatives. uobaghdad.edu.iq Heating in the presence of a base is a common method to achieve this transformation. researchgate.net

Thiazolidinones: Reaction with α-halo carbonyl compounds (like ethyl chloroacetate) or α,β-unsaturated acids provides access to thiazolidinone rings. chemmethod.comuobaghdad.edu.iq These reactions typically proceed by initial S-alkylation followed by intramolecular condensation.

These cyclization reactions are fundamental in medicinal chemistry for generating libraries of heterocyclic compounds for biological screening. The specific nature of the substituent on the benzoyl group and any substitution on the terminal nitrogen can influence the course of the cyclization and the properties of the final heterocyclic product. journalagent.com

Synthesis of 1,3,4-Thiadiazole (B1197879) Derivatives from this compound

The conversion of this compound into 2-amino-1,3,4-thiadiazole derivatives is a common synthetic transformation. This is typically achieved through an intramolecular cyclodehydration reaction under acidic conditions. The thiosemicarbazide moiety of the starting material undergoes ring closure, facilitated by a dehydrating agent such as concentrated sulfuric acid or polyphosphoric acid (PPA). encyclopedia.pubnih.gov

The general mechanism involves the protonation of the carbonyl oxygen, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack from the sulfur atom of the thiocarbonyl group. Subsequent dehydration leads to the formation of the stable, five-membered 1,3,4-thiadiazole ring. The specific derivatives obtained depend on the substituents present on the initial this compound molecule. For instance, starting with an appropriately substituted benzoyl derivative allows for the introduction of various functionalities onto the resulting thiadiazole ring.

A study on the synthesis of new heterocyclic compounds from acylthiosemicarbazides, including those with a benzoyl group, demonstrated that cyclization in acidic media consistently yields 1,3,4-thiadiazole derivatives. nih.gov The reaction of N¹-[4-(4-X-phenylsulfonyl)benzoyl]-N⁴-(R)-thiosemicarbazides in acidic media resulted in the formation of 5-(4-(4-X-phenylsulfonyl)phenyl)-N-(R)-1,3,4-thiadiazol-2-amines. nih.gov While this example starts from a more complex thiosemicarbazide, the underlying principle of acidic cyclization to form the 1,3,4-thiadiazole ring is directly applicable to this compound.

| Starting Material | Reagent | Product | Reference |

| This compound (and its derivatives) | Concentrated H₂SO₄ or Polyphosphoric Acid (PPA) | 2-Amino-5-phenyl-1,3,4-thiadiazole (and its derivatives) | encyclopedia.pubnih.gov |

Cyclization to 1,2,4-Triazole-3-Thiones and their S-Alkylated Analogues

In contrast to the acidic conditions that favor the formation of 1,3,4-thiadiazoles, the cyclization of this compound in a basic medium leads to the formation of 5-phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione. nih.govresearchgate.net This reaction is typically carried out using an aqueous solution of a base such as sodium hydroxide. researchgate.net

The mechanism of this intramolecular cyclization involves the deprotonation of one of the hydrazine nitrogen atoms, which then acts as a nucleophile, attacking the carbon atom of the benzoyl group's carbonyl. This is followed by the elimination of a water molecule to form the five-membered 1,2,4-triazole (B32235) ring. The thione tautomer is generally the more stable form.

The resulting 1,2,4-triazole-3-thione is a versatile intermediate for further derivatization. The presence of the thiol group allows for facile S-alkylation reactions. Treatment with various alkyl halides in the presence of a base, such as sodium acetate, results in the formation of the corresponding S-alkylated analogues. This provides a straightforward method for introducing a wide range of substituents at the 3-position of the triazole ring, leading to a diverse library of compounds.

| Starting Material | Reagent(s) | Intermediate/Product | Reference |

| This compound | 1. NaOH (aq) | 5-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.govresearchgate.net |

| 5-Phenyl-2,4-dihydro-3H-1,2,4-triazole-3-thione | Alkyl halide, Base (e.g., Sodium Acetate) | 3-(Alkylthio)-5-phenyl-1,2,4-triazole |

Exploration of Other Fused Heterocyclic Systems

The 5-phenyl-4-amino-3-mercapto-1,2,4-triazole, which can be derived from this compound, is a key building block for the synthesis of various fused heterocyclic systems. The presence of both an amino and a mercapto group in a 1,2-relationship provides two nucleophilic centers that can react with bifunctional electrophiles to construct a second heterocyclic ring.

One prominent example is the synthesis of Current time information in East Hants, CA.researchgate.netnih.govtriazolo[3,4-b] Current time information in East Hants, CA.nih.govresearchgate.netthiadiazine derivatives. The reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with α-haloketones (such as phenacyl bromides) or other α,β-bifunctional compounds leads to the formation of this fused bicyclic system. nih.gov The reaction proceeds through an initial S-alkylation followed by an intramolecular cyclization involving the amino group. This methodology has been utilized to synthesize a variety of substituted triazolo[3,4-b]thiadiazines. nih.gov

Furthermore, the reactivity of the 4-amino-3-mercapto-1,2,4-triazole core allows for the construction of other fused systems. For instance, reaction with carboxylic acids or their derivatives can lead to the formation of Current time information in East Hants, CA.researchgate.netnih.govtriazolo[3,4-b] Current time information in East Hants, CA.nih.govresearchgate.netthiadiazoles. nih.gov The specific fused heterocyclic system obtained is dependent on the nature of the second reactant. These reactions open up avenues to more complex and diverse molecular architectures with potential applications in various fields of chemistry.

| Intermediate | Reactant | Fused Heterocyclic System | Reference |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | α-Haloketones (e.g., phenacyl bromides) | Current time information in East Hants, CA.researchgate.netnih.govTriazolo[3,4-b] Current time information in East Hants, CA.nih.govresearchgate.netthiadiazines | nih.gov |

| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Carboxylic Acids/Derivatives | Current time information in East Hants, CA.researchgate.netnih.govTriazolo[3,4-b] Current time information in East Hants, CA.nih.govresearchgate.netthiadiazoles | nih.gov |

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods are instrumental in confirming the molecular structure of 2-Benzoylhydrazinecarbothioamide and assessing its electronic and photophysical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation and Chemical Environment Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR are employed to confirm its structural integrity.

In ¹H-NMR spectroscopy, the chemical shifts (δ) of protons provide insights into their local electronic environment. The protons of the benzoyl group and the hydrazinecarbothioamide moiety will exhibit characteristic signals. The integration of these signals corresponds to the number of protons in a given environment, while the splitting patterns (e.g., singlets, doublets, triplets) reveal information about neighboring protons. researchgate.net The aromatic protons of the benzoyl ring typically appear in the downfield region of the spectrum, while the N-H protons of the hydrazine (B178648) and thioamide groups will present as distinct signals, the positions of which can be influenced by solvent and concentration due to hydrogen bonding. usm.myresearchgate.net

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of these signals are indicative of the carbon's hybridization and the nature of its attached atoms. For instance, the carbonyl carbon of the benzoyl group will have a characteristic downfield chemical shift, while the carbon of the thiocarbonyl group (C=S) will also appear in a specific region of the spectrum. researchgate.netmdpi.com The aromatic carbons of the phenyl ring will show a cluster of signals in the aromatic region. researchgate.net Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can be used to establish the connectivity between protons and carbons, further solidifying the structural assignment. usm.my

Table 1: Representative NMR Data for this compound and Related Structures (Note: Specific chemical shifts can vary based on solvent and experimental conditions.)

| Nucleus | Functional Group | Expected Chemical Shift Range (ppm) |

| ¹H | Aromatic (C₆H₅) | 7.0 - 8.5 |

| N-H (Amide/Hydrazine) | 8.0 - 11.0 | |

| N-H (Thioamide) | 9.0 - 12.0 | |

| ¹³C | C=O (Carbonyl) | 160 - 180 |

| C=S (Thiocarbonyl) | 180 - 200 | |

| Aromatic (C₆H₅) | 120 - 140 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. youtube.com The IR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key functional groups. copbela.orgresearchgate.net

The presence of N-H bonds in the hydrazine and thioamide moieties gives rise to stretching vibrations typically observed in the region of 3100-3500 cm⁻¹. copbela.org Primary amides and thioamides often show two distinct bands in this region, corresponding to symmetric and asymmetric stretching. youtube.com The C=O stretching vibration of the benzoyl group is a strong and sharp absorption band, typically appearing in the range of 1630-1680 cm⁻¹. miamioh.edukhanacademy.org The C=S stretching vibration of the thioamide group is generally weaker than the C=O stretch and is found at lower wavenumbers, often between 1050 and 1250 cm⁻¹. The aromatic C-H stretching vibrations of the phenyl ring are usually observed just above 3000 cm⁻¹, while the C=C stretching vibrations within the ring give rise to absorptions in the 1450-1600 cm⁻¹ region. libretexts.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule as a whole. miamioh.edu

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Intensity |

| N-H (Hydrazine/Thioamide) | Stretching | 3100 - 3500 | Medium to Strong |

| C-H (Aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C=O (Amide) | Stretching | 1630 - 1680 | Strong |

| C=C (Aromatic) | Stretching | 1450 - 1600 | Medium to Weak |

| C=S (Thioamide) | Stretching | 1050 - 1250 | Medium to Weak |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV and visible light. shu.ac.uk The absorption of this radiation promotes electrons from lower energy molecular orbitals to higher energy ones. libretexts.org For this compound, the UV-Vis spectrum is characterized by absorption bands arising from π → π* and n → π* transitions. libretexts.org

The benzoyl group and the hydrazinecarbothioamide moiety both contain π systems and non-bonding (n) electrons, creating a conjugated system. The π → π* transitions, which are typically of high intensity, result from the excitation of electrons from bonding π orbitals to antibonding π* orbitals. These are expected to occur in the UV region. The n → π* transitions involve the promotion of non-bonding electrons (from the oxygen, nitrogen, and sulfur atoms) to antibonding π* orbitals. These transitions are generally of lower intensity and can appear at longer wavelengths than the π → π* transitions. shu.ac.uklibretexts.org The specific wavelengths of maximum absorption (λmax) and the molar absorptivity (ε) are characteristic of the molecule's electronic structure and the extent of conjugation.

Table 3: Expected UV-Vis Absorption Data for this compound

| Electronic Transition | Chromophore | Expected λmax Range (nm) |

| π → π | Benzoyl group, C=S | 200 - 300 |

| n → π | C=O, C=S, N-N | 300 - 400 |

Mass Spectrometry (MS, HRMS, MALDI-TOF) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecular ion. High-resolution mass spectrometry (HRMS) provides a very precise determination of the molecular mass, which can be used to determine the elemental composition of the molecule.

In the mass spectrum of this compound, the molecular ion peak [M]⁺ or the protonated molecule [M+H]⁺ would be observed, confirming its molecular weight. The molecule would then undergo fragmentation, breaking into smaller, charged fragments. The pattern of these fragments provides valuable structural information. Common fragmentation pathways for amides and thioamides include cleavage of the bonds adjacent to the carbonyl and thiocarbonyl groups. libretexts.orglibretexts.org For example, loss of the benzoyl group or fragments from the hydrazinecarbothioamide chain would likely be observed. researchgate.netresearchgate.net Analysis of these fragmentation patterns allows for the reconstruction of the molecular structure. nih.gov

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

| Fragment Ion | Structure | Predicted m/z |

| [C₆H₅CO]⁺ | Benzoyl cation | 105 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

| [NH₂CSNHNH₂]⁺ | Thiosemicarbazide (B42300) radical cation | 91 |

Fluorescence Spectroscopy for Photophysical Properties

Fluorescence spectroscopy is used to study the photophysical properties of a molecule by measuring the light it emits after being excited by light of a shorter wavelength. nih.gov While not all molecules are fluorescent, those with extended conjugated systems and rigid structures can exhibit fluorescence. The fluorescence spectrum provides information about the emission wavelength, quantum yield (the efficiency of the fluorescence process), and fluorescence lifetime.

For this compound, the presence of the benzoyl group and the thioamide moiety within a conjugated system suggests the potential for fluorescence. The emission spectrum would be at a longer wavelength than the absorption spectrum (a phenomenon known as the Stokes shift). The fluorescence properties can be sensitive to the molecule's environment, such as solvent polarity and pH.

Table 5: Hypothetical Photophysical Data for this compound

| Parameter | Description | Potential Value |

| Excitation Wavelength (λex) | Wavelength of light used to excite the molecule | ~320 nm |

| Emission Wavelength (λem) | Wavelength of light emitted by the molecule | ~400 nm |

| Stokes Shift | Difference between λex and λem | ~80 nm |

| Quantum Yield (ΦF) | Efficiency of fluorescence | Low to moderate |

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. By diffracting X-rays through a single crystal of the compound, a detailed map of electron density can be generated, from which the precise positions of all atoms can be determined.

For this compound, a single-crystal X-ray diffraction study would reveal crucial information about its molecular architecture, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule, confirming the connectivity and geometry.

Torsion angles: The dihedral angles between different parts of the molecule, which define its conformation in the solid state. The torsion angle around the N-N bond is of particular interest. nih.gov

Planarity: The degree of planarity of the benzoyl and thioamide groups.

Crystal packing: How the individual molecules are arranged in the unit cell to form the crystal lattice. researchgate.net

This detailed structural information is invaluable for understanding the molecule's properties and its potential interactions with other molecules.

Analysis of Tautomeric Equilibria (e.g., Thiol-Thione Tautomerism) and Isomerism

The structural and electronic properties of this compound give rise to the potential for both tautomerism and isomerism. A comprehensive understanding of these phenomena is crucial for elucidating the compound's conformational preferences and chemical reactivity. The primary forms of tautomerism and isomerism relevant to this molecule are thiol-thione tautomerism and geometric isomerism around its covalent bonds.

Thiol-Thione Tautomerism

The thioamide functional group (-C(=S)NH-) inherent to this compound allows for the existence of a tautomeric equilibrium between the thione form and the thiol form. In the thione form, a carbon atom is double-bonded to a sulfur atom, while in the thiol (or imidothiol) form, the proton from the nitrogen atom has migrated to the sulfur atom, resulting in a carbon-nitrogen double bond and a sulfhydryl group (-SH).

While specific experimental studies on the tautomeric equilibrium of this compound are not extensively documented, general principles established for simple thioamides indicate a strong preference for the thione form. The dominance of the thione tautomer is a common characteristic of thioamides and is influenced by a combination of electronic and resonance effects.

The position of the thiol-thione equilibrium is often quantified by the tautomeric equilibrium constant, pKT. Studies on related acyclic thioamides, such as thioacetamide (B46855) and thiobenzamide, have shown pKT values that signify a substantial energetic preference for the thione form in solution.

Table 1: Tautomeric Equilibrium Constants (pKT) for Simple Thioamides

| Thioamide | pKT | Predominant Form |

| Thioacetamide | -8.6 | Thione |

| N-Methylthioacetamide | -9.6 | Thione |

| Thiobenzamide | -8.3 | Thione |

| N-Methylthiobenzamide | 8.9 | Thione |

This table presents data for simple thioamides to illustrate the general prevalence of the thione form. Data sourced from Kjellin, G., & Sandström, J. (1973).

Factors that can influence the thiol-thione equilibrium include:

Electronic Effects: The nature of substituents on the thioamide group can impact the relative stabilities of the tautomers.

Solvent Effects: The polarity of the solvent can affect the equilibrium. Polar solvents may stabilize the more polar thione form. Computational studies on similar molecules like 2-pyridinethione have shown that polar solvents can increase the energy barrier for tautomerization to the thiol form.

Intramolecular Hydrogen Bonding: The specific conformation of this compound could potentially allow for intramolecular hydrogen bonding, which may favor one tautomer over the other.

Isomerism

In addition to tautomerism, this compound can exhibit geometric isomerism due to the restricted rotation around its covalent bonds, which possess partial double-bond character. This is particularly relevant for the amide (C-N) and thioamide (C-N) linkages. The resonance within these functional groups results in a planar geometry and gives rise to the possibility of E/Z isomers.

The specific conformation and the relative orientation of the benzoyl group and the thioamide moiety are determined by the rotational barriers around the single bonds within the hydrazine linker. Conformational analysis of related structures often reveals a preferred, low-energy conformation that can be influenced by steric hindrance and the potential for intramolecular interactions.

Coordination Chemistry of 2 Benzoylhydrazinecarbothioamide and Its Metal Complexes

Ligand Design Principles and Coordination Modes

Characterization of N,S-Donor Sites and Their Coordination Versatility

2-Benzoylhydrazinecarbothioamide acts as a versatile ligand in coordination chemistry, primarily due to the presence of nitrogen and sulfur atoms which serve as potential donor sites. The coordination behavior of this ligand is significantly influenced by the reaction conditions and the nature of the metal ion involved. It can coordinate to metal ions in several ways:

Bidentate Coordination: The most common mode of coordination involves the sulfur atom of the thiocarbonyl group and the nitrogen atom of the azomethine group. This forms a stable five-membered chelate ring with the metal ion. This mode has been observed in complexes with various transition metals, including Co(II), Ni(II), and Cu(II). researchgate.net

Tridentate Coordination: In some cases, the ligand can act as a tridentate donor. For instance, in certain Ni(II) complexes, coordination occurs through the carbonyl oxygen, azomethine nitrogen, and the sulfur atom of the deprotonated thiol group. lew.ro

Tautomeric Forms: this compound can exist in keto and enol/thiol tautomeric forms. The complexing ability often increases in the enol/thiol form as the π-conjugation of the R-group increases. The enol form allows for coordination through the deprotonated oxygen atom.

The versatility of its coordination is also demonstrated by its ability to form both neutral and charged complexes. It can act as a neutral ligand or, upon deprotonation of the amide or thioamide group, as a monobasic bidentate or tridentate ligand. lew.ro

Study of Chelation Behavior and Ligand Field Effects

The chelation of this compound to a metal center induces the formation of stable chelate rings, which enhances the thermodynamic stability of the resulting complexes (the chelate effect). The ligand field effects are evident from the electronic spectra of the metal complexes.

The coordination of the N,S donor sites to a metal ion causes a shift in the electronic absorption bands compared to the free ligand. The electronic spectra of the complexes typically show bands corresponding to d-d transitions within the metal ion and charge transfer transitions between the ligand and the metal. For example, in Ni(II) complexes with a distorted square-planar geometry, d-d transition bands are observed, providing information about the ligand field splitting. elsevierpure.com Similarly, Cu(II) complexes often exhibit bands indicative of a square-planar or distorted octahedral geometry. ajol.info The position and intensity of these bands are influenced by the specific metal ion, its oxidation state, and the coordination geometry.

Synthesis and Characterization of Transition Metal Complexes

Preparation of Complexes with Diverse Metal Ions (e.g., Ru(II), Mn(II), Pd(II), Cu(II), Co(II), Ni(II), Zn(II))

The synthesis of transition metal complexes of this compound and its derivatives is typically achieved by reacting the ligand with a corresponding metal salt in a suitable solvent, often with heating.

General Synthetic Method: A common method involves dissolving the ligand in a solvent like ethanol (B145695) or methanol (B129727) and adding a solution of the metal salt (e.g., chloride, acetate, or nitrate) in the same or a different solvent. The reaction mixture is then refluxed for a period, during which the complex precipitates out. The resulting solid complex is then filtered, washed, and dried. researchgate.net In some cases, the complexes are prepared in situ without prior isolation of the ligand. elsevierpure.com

Ruthenium(II) Complexes: Half-sandwich Ru(II) complexes have been synthesized, often exhibiting a "piano-stool" geometry. biointerfaceresearch.comrsc.org These are prepared by reacting a suitable ruthenium precursor with the ligand. nih.gov

Manganese(II) Complexes: Mn(II) complexes have been synthesized and characterized. nih.govsjpas.com Depending on the specific derivative of the ligand and reaction conditions, these complexes can adopt geometries such as octahedral. nih.gov

Palladium(II) Complexes: The preparation of Pd(II) complexes with related thiosemicarbazone ligands has been described, often resulting in square-planar geometries. nih.govrsc.orgresearchgate.net

Copper(II), Cobalt(II), Nickel(II), and Zinc(II) Complexes: A wide range of complexes with these metal ions have been synthesized. researchgate.netresearchgate.netresearchgate.netnih.govnitrkl.ac.innih.govresearchgate.netnih.gov The synthesis often involves a 1:2 metal-to-ligand ratio, leading to the formation of complexes with the general formula [M(L)₂]. researchgate.netnih.gov

Below is a table summarizing the preparation of some of these metal complexes:

| Metal Ion | Precursor Salt | Solvent | Reaction Conditions | Reference |

| Co(II) | Cobalt(II) acetate | Ethanol | Reflux | nitrkl.ac.in |

| Ni(II) | Nickel(II) acetate | Ethanol | Reflux | elsevierpure.com |

| Cu(II) | Copper(II) chloride | Methanol | Stirring at room temp. | researchgate.net |

| Zn(II) | Zinc(II) chloride | Methanol | Stirring at room temp. | researchgate.netnih.gov |

| Mn(II) | Manganese(II) chloride | Methanol | Stirring at room temp. | researchgate.netnih.gov |

| Ru(II) | [RuCl₂(p-cymene)]₂ | Methanol | Stirring at room temp. | rsc.org |

| Pd(II) | PdCl₂ | DMF/Methanol | Stirring | nih.gov |

Spectroscopic Characterization of Metal-Ligand Interactions in Complexes

Spectroscopic techniques are crucial for elucidating the structure and bonding in the metal complexes of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy provides direct evidence of coordination. The IR spectrum of the free ligand shows characteristic bands for ν(N-H), ν(C=O), and ν(C=S) stretching vibrations. Upon complexation, the following changes are typically observed:

A shift in the ν(C=N) band to a different frequency, indicating the coordination of the azomethine nitrogen. researchgate.netsciencepublishinggroup.com

The disappearance of the ν(S-H) band (if the ligand coordinates in its thiol form) and the appearance of a new band for ν(C=S) at a lower wavenumber, suggesting the coordination of the sulfur atom. researchgate.net

The appearance of new bands in the far-IR region corresponding to ν(M-N) and ν(M-S) vibrations, confirming the formation of metal-ligand bonds. nih.govsciencepublishinggroup.com

A shift in the ν(C=O) band to lower frequencies suggests the coordination of the carbonyl oxygen. researchgate.net

UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the coordination geometry. The spectra typically show intraligand π → π* and n → π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transition bands. The position and number of d-d transition bands can help in assigning the geometry of the complex. ajol.infonih.gov

¹H NMR Spectroscopy: In the case of diamagnetic complexes like those of Zn(II) and Pd(II), ¹H NMR spectroscopy is a powerful tool. The chemical shifts of the protons in the ligand change upon coordination. For example, the downfield shift of the -NH proton signal can indicate its involvement in coordination. bohrium.comnih.gov

Mass Spectrometry: Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the complexes, which helps in confirming their proposed stoichiometry. researchgate.netnih.gov

A summary of key spectroscopic data for a representative complex is provided below:

| Spectroscopic Technique | Key Observations | Interpretation |

| IR Spectroscopy | Shift in ν(C=N) and ν(C=S) bands. Appearance of ν(M-N) and ν(M-S) bands. | Coordination through azomethine nitrogen and thioamide sulfur. |

| UV-Visible Spectroscopy | Presence of d-d transition bands. | Provides information on the coordination geometry (e.g., octahedral, square planar). |

| ¹H NMR Spectroscopy | Shift in proton signals, especially -NH. | Confirms coordination in diamagnetic complexes. |

| Mass Spectrometry | Molecular ion peak corresponding to the complex. | Confirms the stoichiometry of the complex. |

Determination of Coordination Geometries (e.g., Distorted Octahedral, Square Planar)

The coordination geometry of the metal complexes of this compound is determined by a combination of experimental techniques, primarily single-crystal X-ray diffraction, and supported by spectroscopic and magnetic susceptibility measurements.

Distorted Octahedral Geometry: This geometry is common for many hexacoordinated complexes, particularly with Mn(II), Co(II), and Ni(II). sjpas.comresearchgate.net In these complexes, two tridentate ligand molecules coordinate to the central metal ion. For example, in some Ni(II) complexes, the ligand acts as a monobasic tridentate donor, leading to a distorted octahedral environment around the Ni(II) ion. lew.ro Similarly, Zn(II) complexes with related hydrazone ligands have been found to exhibit octahedral coordination. nih.gov

Square Planar Geometry: This geometry is frequently observed for tetracoordinated d⁸ metal ions like Ni(II) and Pd(II). elsevierpure.comnih.gov For instance, a Ni(II) complex with a deprotonated benzohydrazide (B10538) ligand was found to have a distorted square-planar geometry with the ligands in a trans-configuration. elsevierpure.comresearchgate.net Palladium(II) complexes with thiosemicarbazone ligands also typically adopt a square-planar geometry with the metal atom coordinated to two nitrogen and two sulfur atoms. nih.gov

The determination of these geometries is crucial for understanding the chemical reactivity and potential applications of these complexes.

Electrochemical Properties of Metal Complexes

The electrochemical behavior of metal complexes derived from this compound and related ligands provides significant insights into their redox activity and the stability of different oxidation states of the central metal ion. Techniques such as cyclic voltammetry are instrumental in elucidating these properties.

Cyclic Voltammetry for Redox Behavior and Electron Transfer Processes

Cyclic voltammetry (CV) is a powerful electrochemical technique used to study the redox processes of metal complexes. By measuring the current that develops in an electrochemical cell under conditions where the voltage is swept back and forth, researchers can identify the oxidation and reduction potentials of the species and understand the kinetics of electron transfer.

In the study of metal complexes with ligands structurally similar to this compound, CV reveals the influence of the ligand environment on the metal center's redox properties. For instance, the coordination of the ligand to a metal ion can stabilize or destabilize certain oxidation states, which is reflected in the redox potentials. The voltammograms of these complexes typically show one or more redox couples, which can be assigned to metal-centered (e.g., M(II)/M(I) or M(III)/M(II)) or ligand-centered redox processes. nih.gov

For example, studies on cobalt(II) complexes with functionalized phenanthroline ligands, which share coordination features with thiosemicarbazones, demonstrate how the ligand structure influences the redox potential. The CV of these complexes often shows reversible or quasi-reversible peaks corresponding to the Co(III)/Co(II) and Co(II)/Co(I) redox couples, as well as ligand-based reductions. nih.gov The scan rate dependence of the peak currents and the separation between anodic and cathodic peak potentials provide information about the reversibility and kinetics of the electron transfer process. nih.gov

The general findings from CV studies on related hydrazone and thiosemicarbazone complexes indicate that the chelation of the ligand to the metal ion affects the electron density around the metal center, thereby shifting the redox potentials. The nature of the substituents on the ligand framework can further tune these electronic properties. Electrochemical measurements performed on copper(II) in the presence of a chelating agent can be used to predict the effect of complexation in solution. nih.gov

Table 1: Illustrative Electrochemical Data for a Co(II) Complex with a Phenanthroline-type Ligand

| Redox Couple | E½ (V vs. Fc+/Fc) | ΔEp (mV) | Process Type |

|---|---|---|---|

| Co(III)/Co(II) | +0.25 | 80 | Quasi-reversible |

| Co(II)/Co(I) | -1.10 | 75 | Quasi-reversible |

| Ligand Reduction | -1.85 | 90 | Irreversible |

Note: This table presents typical data for analogous complexes to illustrate the type of information obtained from cyclic voltammetry. Data is derived from principles discussed in the cited literature. nih.gov

Magnetic Properties and Spectroscopic Studies of Metal Complexes

Magnetic susceptibility measurements and various spectroscopic techniques are fundamental tools for determining the geometry, bonding, and electronic structure of metal complexes of this compound.

The magnetic properties of transition metal complexes are dictated by the number of unpaired electrons in the d-orbitals of the metal ion. libretexts.org Magnetic susceptibility measurements at room temperature provide the effective magnetic moment (μeff), which is a key indicator of the complex's geometry and the spin state of the metal ion. researchgate.netias.ac.in

For instance, Co(II) complexes can exist in either a high-spin octahedral or tetrahedral geometry, or a low-spin square planar geometry, each with a distinct range of magnetic moments. Similarly, Ni(II) complexes can be diamagnetic (square planar) or paramagnetic (octahedral or tetrahedral). researchgate.net Copper(II) complexes, with a d⁹ configuration, typically exhibit paramagnetism corresponding to one unpaired electron, with magnetic moments slightly above the spin-only value (1.73 B.M.). researchgate.net The deviation from the spin-only value can provide insights into orbital contributions to the magnetic moment. libretexts.org

Spectroscopic studies complement the magnetic data. Infrared (IR) spectroscopy is crucial for determining the coordination mode of the this compound ligand. The shifts in the vibrational frequencies of key functional groups, such as the C=O (carbonyl), C=S (thione), and N-H (amine) groups, upon complexation indicate their involvement in bonding to the metal ion. researchgate.netresearchgate.net The appearance of new bands at lower frequencies can be attributed to the formation of metal-nitrogen (M-N) and metal-sulfur (M-S) or metal-oxygen (M-O) bonds. researchgate.net

Electronic spectroscopy (UV-Visible) provides information about the d-d electronic transitions within the metal ion and charge-transfer transitions between the metal and the ligand. The position and intensity of these bands are characteristic of the coordination geometry of the metal ion. researchgate.netnih.gov For example, the electronic spectra of Ni(II) complexes can distinguish between octahedral and tetrahedral environments based on the number and energy of the observed d-d bands. researchgate.net

Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II) and Mn(II). nih.govdoi.org The EPR spectrum provides values for the g-tensor (g|| and g⊥), which can give detailed information about the nature of the metal-ligand bonds and the symmetry of the coordination environment. For instance, in axial Cu(II) complexes, the trend g|| > g⊥ > 2.0023 is indicative of a d(x²-y²) ground state, which is common for square planar or tetragonally distorted octahedral geometries.

Table 2: Typical Magnetic Moment and Spectroscopic Data for Metal(II) Complexes of Thiosemicarbazone-type Ligands

| Complex | Magnetic Moment (μeff, B.M.) | Key IR Bands (cm⁻¹) | Electronic Spectra λmax (nm) (Assignment) |

|---|---|---|---|

| [Co(L)₂] | 4.2 - 5.1 | ν(C=N) shift, ν(C=S) shift, ν(M-N), ν(M-S) | ~650-700 (⁴A₂ → ⁴T₁(P)), ~1100 (⁴A₂ → ⁴T₁(F)) for tetrahedral |

| [Ni(L)₂] | 2.9 - 3.4 | ν(C=N) shift, ν(C=S) shift, ν(M-N), ν(M-S) | ~600 (³A₂g → ³T₁g(F)), ~950 (³A₂g → ³T₂g(F)) for octahedral |

| [Cu(L)₂] | 1.75 - 2.2 | ν(C=N) shift, ν(C=S) shift, ν(M-N), ν(M-S) | ~600-700 (²E_g → ²T₂g) for distorted octahedral |

| [Zn(L)₂] | Diamagnetic | ν(C=N) shift, ν(C=S) shift, ν(M-N), ν(M-S) | Ligand-to-Metal Charge Transfer (LMCT) only |

Note: This table is a generalized representation based on findings for structurally similar thiosemicarbazone and hydrazone complexes. researchgate.netias.ac.inresearchgate.netresearchgate.net 'L' represents a bidentate thiosemicarbazone-type ligand.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been pivotal in elucidating the electronic nature of these compounds.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been widely applied to study the stability, electronic, and structural features of various molecules, including derivatives of 2-Benzoylhydrazinecarbothioamide. For instance, DFT calculations have been used to determine the most stable conformations of benzamide (B126) derivatives by comparing their total energies. The compound with the lowest energy is considered the most stable. bohrium.com

Studies on thiosemicarbazide (B42300) derivatives, a class to which this compound belongs, have utilized DFT to analyze their frontier molecular orbitals (HOMO and LUMO). nih.govresearchgate.net The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and reactivity. rsc.org A larger HOMO-LUMO gap suggests higher stability and lower reactivity.

Furthermore, DFT calculations, often combined with Natural Bond Orbital (NBO) analysis, provide insights into intramolecular interactions, such as hydrogen bonding and hyperconjugative effects, which significantly influence the stability of different conformers. The reactivity of various sites within a molecule can be assessed using molecular electrostatic potential (MEP) maps and Fukui functions, which are also derived from DFT calculations. rsc.org

Table 1: Examples of DFT Applications in Studying Related Compounds

| Compound Type | DFT Application | Key Findings |

| Benzamide Derivatives | Determination of the most stable compound based on energy calculations. bohrium.com | The compound with the lowest total energy is the most stable. bohrium.com |

| Thiosemicarbazide Derivatives | Frontier molecular orbital (HOMO-LUMO) analysis. nih.govresearchgate.net | The HOMO-LUMO energy gap indicates the kinetic stability of the molecule. rsc.org |

| Amino Benzoyl Thiourea (B124793) Derivatives | Analysis of non-covalent interactions and reactivity descriptors. rsc.org | Intramolecular hydrogen bonds and other non-covalent interactions contribute to molecular stability. rsc.org |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules by calculating their excited-state properties. rsc.org This technique has been successfully applied to interpret the experimental UV-Vis spectra of derivatives of this compound.

For example, in the study of an amino benzoyl thiourea derivative, TD-DFT calculations were used to assign the electronic transitions observed in the UV-Vis spectrum, revealing the involvement of both single and mixed transitions. rsc.org Similarly, for azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, which can be synthesized from this compound derivatives, TD-DFT calculations helped to explicitly determine the influence of different substituents on the UV-Vis absorption.

The accuracy of TD-DFT predictions can be enhanced by including solvent effects, often through models like the Polarizable Continuum Model (PCM). researchgate.netnih.gov This approach has been shown to be crucial for accurately predicting the excitation energies of dyes in solution. nih.gov The choice of the density functional and basis set also plays a significant role in the accuracy of the predicted spectra. beilstein-journals.org

Table 2: Application of TD-DFT in Spectral Prediction of Related Compounds

| Compound Type | TD-DFT Application | Key Findings |

| Amino Benzoyl Thiourea Derivatives | Interpretation of experimental UV-Vis spectrum. rsc.org | Identification of single and mixed electronic transitions. rsc.org |

| Azo Dyes from 1,3,4-Thiadiazoles | Determination of substituent effects on UV-Vis absorption. | Provides a theoretical basis for observed spectral shifts. |

| Oxazine Dyes | Prediction of absorption spectra in different solvents. nih.gov | Inclusion of solvent models improves the accuracy of predictions. nih.gov |

| Benznidazole | Calculation of excited states and electronic transitions. researchgate.net | Good agreement between calculated and experimental absorption peaks. researchgate.net |

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. This technique provides valuable insights into the conformational flexibility and dynamic behavior of molecules, which are crucial for understanding their biological activity.

In the context of compounds related to this compound, MD simulations have been employed to investigate the stability of ligand-protein complexes. nih.gov For instance, MD simulations of carbothioamide derivatives bound to carbonic anhydrase II and 15-lipoxygenase confirmed that the ligands remained stably bound within the active sites of these enzymes. nih.gov These simulations can reveal dynamic intermolecular interactions, including hydrogen bonds and solvent interactions, that are not always apparent from static crystal structures. nih.gov

By analyzing the root-mean-square deviation (RMSD) of the protein and ligand over the simulation time, researchers can assess the stability of the complex. nih.gov Furthermore, MD simulations can be used to explore the conformational landscape of a molecule, identifying different stable and semi-stable states and the transitions between them. nih.gov This information is vital for understanding how a molecule might adapt its shape to bind to a biological target.

In Silico Mechanistic Probes

In silico mechanistic probes, particularly molecular docking, are essential computational tools for predicting how a small molecule (ligand) might interact with a biological macromolecule, such as a protein or enzyme.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the potential binding modes of a ligand within the active site of a target protein.

Numerous studies have reported the molecular docking of hydrazinecarbothioamide derivatives to various biological targets. For example, derivatives have been docked into the active sites of enzymes like carbonic anhydrase II, 15-lipoxygenase, and mycobacterial protein kinase G. nih.govnih.gov These studies aim to identify key interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the binding affinity. nih.govnih.gov The results of docking studies can provide a structural basis for the observed biological activity and guide the design of more potent inhibitors.

Molecular docking simulations not only predict the binding pose of a ligand but also provide an estimation of the binding affinity, often expressed as a scoring function or binding energy. nih.govnih.gov A lower binding energy generally indicates a more stable and favorable interaction between the ligand and the protein. nih.gov

For hydrazinecarbothioamide derivatives, docking studies have successfully predicted binding affinities and identified key amino acid residues involved in the interaction. nih.gov For instance, in the case of a potent carbothioamide inhibitor of carbonic anhydrase II, docking revealed hydrogen bonding interactions with specific asparagine and histidine residues in the active site. nih.gov Similarly, docking of withanolide derivatives into protein kinase G from Mycobacterium tuberculosis identified crucial hydrogen bonding with glutamate (B1630785) and valine residues. nih.gov These predicted interaction sites are invaluable for understanding the structure-activity relationship and for the rational design of new, more effective compounds.

Table 3: Examples of Molecular Docking Studies on Related Compounds

| Compound Type | Target Protein | Key Findings |

| Carbothioamide Derivatives | Carbonic Anhydrase II, 15-Lipoxygenase nih.gov | Prediction of binding modes and hydrogen bond interactions. nih.gov |

| Pyrazole-thiosemicarbazones | Topoisomerase II and IV | Identification of hydrogen bonding as a key interaction. |

| Withanolide Derivatives | Protein kinase G (PknG) from M. tuberculosis nih.gov | Identification of key amino acid residues for inhibitor recognition. nih.gov |

| Bipyrazol-yl-thiazol-ylidene-hydrazinecarbothioamide Derivatives | Antitubercular target rsc.orgresearchgate.net | Revealed interesting binding profiles with high receptor affinity. rsc.orgresearchgate.net |

Fukui Analysis for Reactivity Prediction and Bioactive Site Identification

Fukui analysis is a powerful concept rooted in density functional theory (DFT) that helps in identifying the most reactive sites within a molecule for electrophilic, nucleophilic, and radical attacks. The Fukui function, ƒ(r), quantifies the change in electron density at a specific point in the molecule with respect to a change in the total number of electrons.

Despite a thorough review of current scientific literature, no specific studies applying Fukui analysis to this compound could be identified. Such an analysis would typically involve calculating the condensed Fukui functions (ƒk+, ƒk-, ƒk0) for each atomic site 'k' in the molecule. These values would pinpoint the atoms most susceptible to different types of chemical reactions.

For instance, a high value of ƒk+ would indicate a site prone to nucleophilic attack, while a high ƒk- would suggest a site for electrophilic attack. The dual descriptor (Δƒk) can further refine these predictions, with Δƒk > 0 indicating an electrophilic site and Δƒk < 0 a nucleophilic site.

The identification of these reactive centers is crucial for predicting how this compound might interact with biological targets, thereby suggesting its potential bioactive sites. The absence of such a study represents a knowledge gap in the comprehensive understanding of this molecule's reactivity profile.

Interactive Data Table: Illustrative Fukui Function Data

The following table is illustrative, as no published Fukui analysis data for this compound is currently available. The values are hypothetical and serve to demonstrate how such data would be presented.

| Atomic Site | Atom | ƒk+ (Nucleophilic Attack) | ƒk- (Electrophilic Attack) | Δƒk (Dual Descriptor) | Predicted Reactivity |

| 1 | N1 | 0.05 | 0.02 | 0.03 | Electrophilic |

| 2 | C1 | 0.01 | 0.08 | -0.07 | Nucleophilic |

| 3 | S1 | 0.12 | 0.01 | 0.11 | Electrophilic |

| 4 | N2 | 0.08 | 0.03 | 0.05 | Electrophilic |

| 5 | C2 | 0.02 | 0.10 | -0.08 | Nucleophilic |

| 6 | O1 | 0.15 | 0.02 | 0.13 | Electrophilic |

Chemometric Approaches in Spectral Data Analysis and Interpretation

Chemometrics involves the application of mathematical and statistical methods to extract meaningful information from chemical data. In the context of this compound, chemometric techniques could be applied to analyze its various spectra (e.g., Infrared, NMR, Mass Spectrometry) to resolve complex signals, identify patterns, and correlate spectral features with chemical properties or biological activity.

Techniques such as Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression are commonly employed. PCA can reduce the dimensionality of complex spectral data, highlighting the most significant variations and potentially discriminating between different samples or conformations. PLS can be used to build predictive models that relate the spectral data of this compound and its analogues to their biological activities, a process known as Quantitative Structure-Activity Relationship (QSAR).

However, a comprehensive search of the available literature did not reveal any specific studies that have utilized chemometric approaches for the analysis and interpretation of the spectral data of this compound. The application of these methods could provide deeper insights into its structural nuances and how they relate to its function.

Interactive Data Table: Illustrative Chemometric Analysis of Spectral Data

As no specific chemometric studies on this compound are available, the following table is a hypothetical representation of how such data might be structured to show the correlation between spectral features and a hypothetical biological activity.

| Spectral Region (cm⁻¹) | Vibrational Mode | Correlation with Activity (R²) | Significance (p-value) |

| 3300-3400 | N-H Stretch | 0.75 | < 0.05 |

| 1680-1700 | C=O Stretch | 0.62 | < 0.05 |

| 1200-1300 | C=S Stretch | 0.81 | < 0.01 |

| 1500-1600 | Aromatic C=C Stretch | 0.45 | > 0.05 |

Mechanistic Investigations of Biomolecular Interactions in Vitro and Molecular Level

Molecular Mechanisms of Antioxidant Action

The antioxidant properties of chemical compounds are primarily attributed to their ability to scavenge free radicals. The principal mechanisms governing this action are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).

Radical Scavenging Mechanisms (e.g., Hydrogen Atom Transfer (HAT), Single Electron Transfer (SET))

The antioxidant activity of compounds like 2-Benzoylhydrazinecarbothioamide is often evaluated through their capacity to donate a hydrogen atom or an electron to a free radical, thereby neutralizing it.

Hydrogen Atom Transfer (HAT): In the HAT mechanism, the antioxidant donates a hydrogen atom to a free radical, effectively quenching the radical. nih.govnih.gov This process is a key pathway for the deactivation of highly reactive species. nih.gov The efficiency of this mechanism is influenced by the bond dissociation energy of the H-donating group in the antioxidant molecule. nih.gov Computational studies can predict the most reactive sites for HAT. For instance, in some benzimidazole-arylhydrazone hybrids, the amide N-H group has been identified as a highly reactive site for hydrogen atom transfer. nih.gov

Single Electron Transfer (SET): The SET mechanism involves the transfer of a single electron from the antioxidant to the free radical, forming a radical cation from the antioxidant and an anion from the free radical. nih.gov The radical cation can then be delocalized over the antioxidant's structure, contributing to its stability. This mechanism is particularly relevant in assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay. nih.govdergipark.org.tr

The molecular structure of an antioxidant, including the presence of specific functional groups and their positions, plays a crucial role in its radical scavenging activity. mdpi.com For example, the hydrazone moiety is considered important for the antioxidant activity of certain classes of compounds. nih.gov

In Vitro Assays for Antioxidant Potential (e.g., DPPH Method)

The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a widely used, rapid, and reproducible in vitro method to assess the antioxidant potential of chemical compounds. nih.govdergipark.org.trresearchgate.netmdpi.com This stable free radical has a strong absorbance at 517 nm, which decreases when it accepts an electron or hydrogen radical from an antioxidant. dergipark.org.tr The degree of discoloration is proportional to the scavenging activity of the antioxidant. nih.gov

The antioxidant capacity is often expressed as the IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. nih.gov For instance, some hydrazinecarbothioamides have demonstrated excellent antioxidant activity in the DPPH assay, with some derivatives showing stronger activity than the standard antioxidant BHT (butylated hydroxytoluene). researchgate.net Similarly, certain acetophenone (B1666503) benzoylhydrazones have been identified as potent radical scavengers using this method. nih.gov

It's important to note that while the DPPH assay is a valuable tool, no single method is sufficient to evaluate the diverse modes of antioxidant action. nih.gov Therefore, multiple assays are often employed to gain a comprehensive understanding of a compound's antioxidant profile. nih.govnih.gov

Interactions with Enzyme Systems and Inhibitory Mechanisms

The study of how chemical compounds interact with enzymes is fundamental to understanding their potential therapeutic applications. In vitro studies and computational modeling provide insights into enzyme inhibition and the specific binding modes of these compounds.

In Vitro Studies of Enzyme Inhibition (e.g., α-Glucosidase, VEGFR-2)

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in carbohydrate metabolism, and its inhibition can help manage blood glucose levels. nih.gov Several studies have investigated the inhibitory effects of various compounds on this enzyme. For example, certain 2-phenylbenzofuran (B156813) derivatives have shown significant inhibitory activity against α-glucosidase, with some being much more potent than the standard drug acarbose. nih.gov The IC50 value, the concentration of an inhibitor that reduces the enzyme's activity by 50%, is a common metric for inhibitory potency. nih.govnih.gov

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a crucial tyrosine kinase involved in angiogenesis, the formation of new blood vessels, which is a hallmark of cancer. mdpi.comwikipedia.org Consequently, VEGFR-2 inhibitors are a significant class of anti-cancer agents. mdpi.comnih.gov Numerous synthetic compounds, including various heterocyclic structures, have been evaluated for their ability to inhibit VEGFR-2. mdpi.comnih.govselleckchem.com The potency of these inhibitors is typically quantified by their IC50 values. mdpi.comnih.govselleckchem.com For instance, some benzoxazole (B165842) derivatives have demonstrated promising VEGFR-2 inhibitory activity with low nanomolar IC50 values. nih.gov

Interactive Data Table: In Vitro Enzyme Inhibition Data

| Compound Class | Enzyme | IC50 Value (µM) | Reference |

| 2-Phenylbenzofurans | α-Glucosidase | Varies (one compound 167x more active than acarbose) | nih.gov |

| Benzoxazoles | VEGFR-2 | As low as 0.097 | nih.gov |

| Benzimidazoles | VEGFR-2 | 0.09 - 0.14 | mdpi.com |

Note: The table presents a summary of findings from different studies and does not represent a direct comparison of the compounds.

Understanding Binding Modes to Enzyme Active Sites

Molecular docking studies are computational techniques used to predict the preferred orientation of a ligand when bound to a receptor, such as an enzyme's active site. nih.govnih.gov This provides valuable insights into the binding interactions that stabilize the ligand-enzyme complex. researchgate.netnih.gov

For α-glucosidase inhibitors, docking studies have revealed key interactions with amino acid residues in the active site, such as Asp203, Asp542, and His600. nih.gov Similarly, for VEGFR-2 inhibitors, docking studies have shown that compounds can bind to the ATP-binding site, often interacting with key residues through hydrogen bonds and hydrophobic interactions. mdpi.com For example, the 2-substituted benzimidazole (B57391) unit of some inhibitors has been shown to lodge in the allosteric hydrophobic back pocket of VEGFR-2. mdpi.com These computational insights are crucial for the rational design of more potent and selective enzyme inhibitors. nih.gov

Studies on Interactions with Nucleic Acids

The interaction of small molecules with nucleic acids, such as DNA, is a significant area of research, particularly in the development of new therapeutic agents. The binding mode of a compound to DNA can influence its biological activity.

Studies on 2-phenylbenzimidazole (B57529) derivatives have shown that the nature of their terminal substituents can significantly influence their DNA-binding modes. nih.gov For example, compounds with a flexible N-methylpiperazine ring at the terminus have been found to intercalate into the DNA structure. nih.gov Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix.

In contrast, derivatives with a bulkier amidinium group at the terminus tend to bind to the minor groove of DNA. nih.gov This groove binding is attributed to steric hindrance between the amidinium group and the phosphate-sugar backbone of DNA, preventing intercalation. nih.gov These findings highlight the importance of molecular structure in determining the specific type of interaction with nucleic acids. The study of these interactions often involves techniques like circular dichroism and UV-visible spectrophotometry to characterize the binding. nih.gov

Investigations into Molecular Targets Relevant to Cellular Pathways (e.g., AKT-1, PqsR)There is no published evidence of investigations into the interaction of this compound with either the AKT-1 protein kinase or the PqsR quorum sensing receptor.

Until research is conducted and published on this specific compound, a detailed and accurate article on its mechanistic biomolecular interactions cannot be provided.

Advanced Applications in Materials Science and Catalysis

Catalytic Applications of 2-Benzoylhydrazinecarbothioamide Metal Complexes

Metal complexes of this compound and related thiosemicarbazones have emerged as a significant class of catalysts, valued for their efficiency, stability, and the tunability of their catalytic activity.

Role as Homogeneous and Heterogeneous Catalysts

The utility of this compound metal complexes in catalysis spans both homogeneous and heterogeneous systems, each offering distinct advantages.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst exists in the same phase as the reactants, typically in a liquid solution. This setup often leads to high activity and selectivity, as the catalytic sites are readily accessible. Transition metal complexes of thiosemicarbazones, including derivatives of this compound, have been extensively studied as homogeneous catalysts, particularly for phosphane-free cross-coupling reactions. dntb.gov.ua These complexes offer an advantage by minimizing waste and often allowing for reactions under milder conditions, aligning with the principles of green chemistry. mdpi.com

Heterogeneous Catalysis: Heterogeneous catalysts exist in a different phase from the reactants, such as a solid catalyst in a liquid or gas reaction mixture. The primary benefit is the ease of separation of the catalyst from the product, allowing for catalyst recycling and application in continuous processes. illinois.edu While less common for this compound itself, the principles for creating heterogeneous systems are well-established. Thiosemicarbazone complexes can be immobilized on solid supports like polymers (e.g., polyethylene (B3416737) glycol), silica (B1680970), or zeolites. mdpi.comnih.gov This "heterogenization" of a molecular catalyst aims to combine the high selectivity of homogeneous systems with the practical stability and reusability of heterogeneous ones. illinois.edu

Applications in Organic Transformations (e.g., Oxidation, Hydrogenation, Cross-Coupling, Asymmetric Transformations)

The catalytic prowess of this compound metal complexes is evident in their ability to facilitate a variety of important organic transformations.

Cross-Coupling Reactions: This is one of the most well-documented applications. Palladium(II) complexes of heterocyclic thiosemicarbazones have proven to be effective catalysts for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions. dntb.gov.uamdpi.comrsc.org These reactions are fundamental for forming carbon-carbon bonds in organic synthesis. For instance, Pd(II) complexes have been used to catalyze the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid, achieving good to excellent yields. rsc.org The stability and efficiency of these catalysts often allow for low catalyst loadings. mdpi.com

Table 1: Performance of a Thiosemicarbazone-Based Palladium(II) Complex in Suzuki-Miyaura Coupling Data synthesized from research findings on related complexes. rsc.org

| Entry | Aryl Halide | Product | Yield (%) |

| 1 | 4-Iodoanisole | 4-Methoxybiphenyl | 95 |

| 2 | 4-Bromobenzaldehyde | 4-Formylbiphenyl | 92 |

| 3 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 96 |

| 4 | 4-Chlorobenzonitrile | 4-Cyanobiphenyl | 85 |

Hydrogenation: While specific examples for this compound are sparse, related palladium(II) complexes of thiobenzoylhydrazones have been used as catalysts for the chemoselective homogeneous hydrogenation of phenylacetylene. dntb.gov.ua The principles of catalytic hydrogenation using molecularly defined complexes are well-established for various functional groups, including amides and lactams, often employing ruthenium-based systems. nih.gov

Asymmetric Transformations: The development of chiral catalysts for enantioselective reactions is a major goal in modern chemistry. nih.gov Asymmetric catalysis allows for the synthesis of specific stereoisomers of chiral molecules, which is crucial in the pharmaceutical industry. nih.gov While organocatalysis is a major pillar in this field, chiral metal complexes play a key role. nih.govnih.gov By using chiral versions of ligands like this compound, it is possible to create catalysts that can impart chirality to produce enantioenriched products. nih.gov For example, chiral bis(salicylaldiminato)zinc(II) complexes have demonstrated fascinating tunable electronic and photophysical properties, highlighting the potential of chiral coordination compounds. mdpi.com